molecular formula C12H16N2 B14664212 Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano- CAS No. 36317-31-4

Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano-

Cat. No.: B14664212
CAS No.: 36317-31-4
M. Wt: 188.27 g/mol
InChI Key: IZUSXMPRXGIPEU-UHFFFAOYSA-N
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Description

Bicyclo[331]nonane-9-acetonitrile, 9-cyano- is a chemical compound with the molecular formula C12H16N2 It is characterized by its bicyclic structure, which includes a nonane ring system with a nitrile group attached at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano- can be achieved through several synthetic routes. One common method involves the reaction of bicyclo[3.3.1]nonan-9-one with a suitable nitrile source under specific reaction conditions. For example, the reaction can be carried out using a strong base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of azides or other substituted derivatives.

Mechanism of Action

The mechanism of action of Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The compound’s bicyclic structure also allows it to fit into specific binding sites, modulating the activity of enzymes and receptors .

Properties

CAS No.

36317-31-4

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

9-(cyanomethyl)bicyclo[3.3.1]nonane-9-carbonitrile

InChI

InChI=1S/C12H16N2/c13-8-7-12(9-14)10-3-1-4-11(12)6-2-5-10/h10-11H,1-7H2

InChI Key

IZUSXMPRXGIPEU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)C2(CC#N)C#N

Origin of Product

United States

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